![molecular formula C21H19IN2O3S B3552045 N~1~-2-biphenylyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3552045.png)
N~1~-2-biphenylyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~1~-2-biphenylyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BIIB057, is a small molecule drug that has been developed by Biogen for the treatment of multiple sclerosis. The drug has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用機序
N~1~-2-biphenylyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is believed to work by modulating the activity of immune cells in the central nervous system. Specifically, the drug targets a protein called Bruton's tyrosine kinase (BTK), which is involved in the activation of immune cells. By inhibiting BTK, this compound is thought to reduce inflammation and damage to the myelin sheath in the central nervous system, which are hallmarks of multiple sclerosis.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of multiple sclerosis. The drug has also been shown to reduce the number of immune cells that infiltrate the central nervous system, which is thought to contribute to the development of the disease.
実験室実験の利点と制限
One of the main advantages of N~1~-2-biphenylyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is its specificity for BTK, which reduces the risk of off-target effects. However, the drug's efficacy may be limited by the fact that it only targets a single protein in the immune system. Additionally, the drug's safety profile in humans is not yet fully understood, and further research is needed to determine the optimal dosing regimen.
将来の方向性
There are several potential future directions for research on N~1~-2-biphenylyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the drug's potential use in other autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, researchers may investigate the use of this compound in combination with other drugs for the treatment of multiple sclerosis. Finally, further research is needed to fully understand the drug's mechanism of action and its effects on the immune system.
科学的研究の応用
N~1~-2-biphenylyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively researched for its potential use in the treatment of multiple sclerosis. The drug has shown significant efficacy in animal models of the disease, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
特性
IUPAC Name |
2-(4-iodo-N-methylsulfonylanilino)-N-(2-phenylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19IN2O3S/c1-28(26,27)24(18-13-11-17(22)12-14-18)15-21(25)23-20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTUCNICRINSBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。